2-Trifluoromethanesulfonylaniline
Description
2-Trifluoromethanesulfonylaniline is an aromatic amine derivative featuring a trifluoromethanesulfonyl (-SO₂CF₃) substituent at the ortho position of the aniline ring. This electron-withdrawing group (EWG) significantly alters the electronic and steric properties of the molecule, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s strong EWG reduces the nucleophilicity of the amine group, which can influence reaction pathways and selectivity in coupling or substitution reactions .
Recent commercial data indicates that this compound has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or demand .
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-4-2-1-3-5(6)11/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCPCVYYLSLUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17095-18-0 | |
| Record name | 2-trifluoromethanesulfonylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethanesulfonylaniline typically involves the reaction of N-phenylhydroxylamine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and in a solvent like dichloromethane. The mixture is cooled to 0°C, and the trifluoromethanesulfonyl chloride is added dropwise. The reaction proceeds with stirring for about 10 minutes, yielding the product with a high purity after purification through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethanesulfonylaniline undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles and can be carried out in polar solvents.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the trifluoromethylsulfonyl group.
Scientific Research Applications
2-Trifluoromethanesulfonylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in materials science for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Trifluoromethanesulfonylaniline involves its interaction with specific molecular targets, although detailed studies are limited. The trifluoromethylsulfonyl group is known to influence the compound’s reactivity and interaction with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The trifluoromethanesulfonyl group distinguishes 2-trifluoromethanesulfonylaniline from other aniline derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Strength : The -SO₂CF₃ group in this compound is stronger than -SO₂CH₃ (metsulfuron-methyl) or -CH₃ (tofenamic acid), leading to greater deactivation of the aromatic ring. This property is critical in directing electrophilic substitution reactions.
- Agrochemical Relevance: Sulfonylurea herbicides like triflusulfuron-methyl share the -SO₂CF₃ group, which enhances lipid solubility and target-site binding in plants .
- Pharmaceutical Contrast: Tofenamic acid, a diphenylamine analog, lacks strong EWGs, enabling its function as a nonsteroidal anti-inflammatory drug (NSAID). The absence of -SO₂CF₃ in tofenamic acid highlights how substituent choice balances reactivity and biological activity .
Comparative Reactivity :
- Nucleophilic Substitution : The -SO₂CF₃ group in this compound reduces the amine’s nucleophilicity compared to unsubstituted aniline, requiring harsher conditions for reactions like diazotization or amidation.
- Suzuki Coupling : EWGs typically enhance coupling efficiency in palladium-catalyzed reactions. This property is exploited in sulfonylurea herbicides (e.g., triflusulfuron-methyl), where the -SO₂CF₃ group aids in stabilizing transition states .
Stability and Commercial Availability
- Discontinuation Status : this compound is listed as discontinued across all package sizes by CymitQuimica . This may reflect synthetic challenges (e.g., handling corrosive intermediates like trifluoromethanesulfonic acid) or competition from analogs with better cost-performance ratios.
- Alternatives : Compounds like 2-nitroaniline or 2-sulfonylaniline derivatives (e.g., metsulfuron-methyl precursors) are more commonly used due to established synthetic protocols and commercial availability.
Biological Activity
2-Trifluoromethanesulfonylaniline, with the chemical formula C7H6F3NO2S, is a sulfonamide derivative that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to an aniline moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific biological activities, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several pathogens, showcasing its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the trifluoromethanesulfonyl group may enhance the compound's ability to penetrate bacterial cell walls or interfere with essential metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulation.
Case Study: Breast Cancer Cell Line
A specific study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
This data indicates that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The trifluoromethanesulfonyl group may enhance lipophilicity, allowing better membrane permeability and facilitating interactions with intracellular targets such as enzymes and receptors involved in critical signaling pathways.
Enzymatic Inhibition
Preliminary studies have identified that this compound may inhibit certain enzymes linked to cancer progression and microbial resistance. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both bacteria and tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
